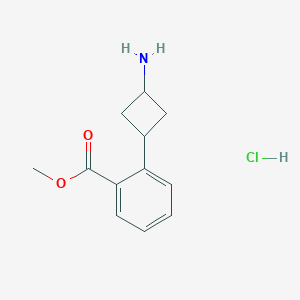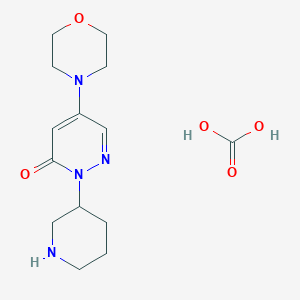
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclohex-3-enecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclohex-3-enecarboxamide, also known as Mecam, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of cyclohexenecarboxamide derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclohex-3-enecarboxamide is not fully understood, but it is thought to act on the central nervous system by modulating the activity of certain neurotransmitters. Specifically, N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclohex-3-enecarboxamide has been shown to enhance the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a key role in regulating neuronal activity.
Biochemical and Physiological Effects:
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclohex-3-enecarboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have analgesic effects in animal models of pain, as well as anti-inflammatory effects in models of inflammation. Additionally, N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclohex-3-enecarboxamide has been shown to have anticonvulsant effects in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclohex-3-enecarboxamide in lab experiments is its well-characterized pharmacological profile. This makes it a useful tool for studying the mechanisms underlying various physiological processes. However, one limitation of using N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclohex-3-enecarboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclohex-3-enecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanisms underlying its pharmacological effects, which could lead to the development of more targeted therapies. Finally, there is also interest in developing more efficient synthesis methods for N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclohex-3-enecarboxamide, which could make it more widely available for research purposes.
Méthodes De Synthèse
The synthesis of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclohex-3-enecarboxamide involves the reaction of 2-methoxyphenylacetic acid with cyclohexanone in the presence of an acid catalyst. The resulting product is then subjected to a reductive amination reaction with 2-methoxyphenethylamine to yield N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclohex-3-enecarboxamide in high purity.
Applications De Recherche Scientifique
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclohex-3-enecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of pharmacological effects, including analgesic, anti-inflammatory, and anticonvulsant properties. Additionally, N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclohex-3-enecarboxamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-20-15-11-7-6-10-14(15)16(21-2)12-18-17(19)13-8-4-3-5-9-13/h3-4,6-7,10-11,13,16H,5,8-9,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADIWAJQPNXYAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C2CCC=CC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclohex-3-enecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(2-Chlorophenyl)-N-[2-(3-methylimidazol-4-yl)oxan-4-yl]ethenesulfonamide](/img/structure/B2853318.png)

![4-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2853321.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide](/img/structure/B2853323.png)
![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}sulfonyl)-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B2853324.png)

![diethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2853328.png)
![N-cyclohexyl-2,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2853331.png)
![[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2853333.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2853335.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide](/img/structure/B2853336.png)

![2-Amino-6-(3-methylbenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2853338.png)
amino}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2853340.png)